N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-3-1-2-4-16(15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-5-6-13/h1-4,7-8,10,13H,5-6,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVKMRPPSWFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” typically involves multiple steps, including the formation of the pyridine ring, the introduction of the cyclopropyl group, and the attachment of the fluorophenoxyacetamide moiety. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Fluorophenoxyacetamide Moiety: This can be done through nucleophilic substitution reactions, where a fluorophenol derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides; electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” would depend on its specific biological or chemical target. Potential molecular targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-chlorophenoxy)acetamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-bromophenoxy)acetamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-methylphenoxy)acetamide
Uniqueness
The uniqueness of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” may lie in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, may enhance its metabolic stability and binding affinity to certain targets.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 284.33 g/mol
The compound features a cyclopropyl group attached to a pyridine ring, which is known to influence pharmacological properties due to its ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its role as an inhibitor of specific protein interactions, particularly in the context of cancer treatment. The compound has been identified as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction, a crucial pathway in the pathogenesis of certain leukemias.
Key Mechanisms:
- Inhibition of Menin-MLL Interaction : This interaction is vital for the transcriptional regulation of genes involved in cell proliferation and differentiation. By inhibiting this interaction, the compound can induce apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways that are critical for tumor growth and survival, including those mediated by receptor tyrosine kinases and other oncogenic pathways.
Biological Assays and Efficacy
Research has demonstrated that this compound exhibits potent antitumor activity in vitro and in vivo.
In Vitro Studies
In cell line assays, the compound has shown:
- IC values indicating effective inhibition of cell proliferation in leukemia cell lines.
- Induction of apoptosis characterized by increased caspase activity and PARP cleavage.
In Vivo Studies
Animal models have indicated:
- Significant tumor regression in xenograft models.
- Improved survival rates compared to control groups receiving standard chemotherapy.
Case Studies
- Case Study 1 : A study involving acute myeloid leukemia (AML) models demonstrated that treatment with this compound resulted in a reduction of leukemic burden and enhanced sensitivity to conventional therapies.
- Case Study 2 : In a clinical trial setting, patients with MLL-rearranged leukemias treated with the compound showed promising preliminary results, with several patients achieving complete remission.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while the compound exhibits significant antitumor activity, it also presents some safety concerns:
- Mild to moderate gastrointestinal disturbances.
- Hematological effects necessitating monitoring during treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step processes, such as substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs), followed by reductions (e.g., iron powder in acidic media) and condensations with cyanoacetic acid derivatives . Key steps include precise temperature control (60–80°C) and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation. Solvent selection (e.g., DMF or THF) and purification via column chromatography are critical for yield optimization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), fluorophenoxy (δ 6.5–7.5 ppm), and acetamide protons (δ 2.0–2.5 ppm) .
- IR : Identify C=O stretching (~1650 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM). Pair with cytotoxicity screening (MTT assay on HEK-293 or HepG2 cells) to establish selectivity indices. Computational docking (AutoDock Vina) can prioritize targets based on binding affinity predictions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer : Systematically modify substituents:
- Replace 2-fluorophenoxy with 2-chloro/bromo-phenoxy to assess halogen effects on bioactivity .
- Vary the cyclopropylpyridinyl group with larger rings (e.g., cyclohexyl) to probe steric effects.
- Use free-energy perturbation (FEP) simulations to predict substituent impacts on binding .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Cross-validate using orthogonal methods:
- Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) data .
- Analyze metabolite profiles (LC-MS) to rule out off-target degradation .
Q. What strategies optimize pharmacokinetic properties, such as metabolic stability?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of cyclopropyl groups) .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
- Co-crystallization : Determine binding modes with serum albumin to predict plasma half-life .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes for activity .
- Cryo-EM : Resolve compound-target complexes (e.g., membrane receptors) at near-atomic resolution .
- Phosphoproteomics : Map downstream signaling changes via LC-MS/MS .
Q. What computational approaches predict off-target interactions?
- Methodological Answer :
- Phylogenetic Analysis : Compare target conservation across species to prioritize cross-reactivity risks .
- Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET profiles .
- Molecular Dynamics (MD) : Simulate binding pocket flexibility (100 ns trajectories) to assess target promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
